molecular formula C15H14F3IO5S B13697918 Bis(4-methoxyphenyl)iodonium Trifluoromethanesulfonate

Bis(4-methoxyphenyl)iodonium Trifluoromethanesulfonate

Cat. No.: B13697918
M. Wt: 490.2 g/mol
InChI Key: UVESIIOEMWGOPI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate: is an organoiodine compound widely used in organic synthesis. It is known for its role as an oxidizing agent and a reagent in various chemical reactions. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to an iodine atom, which is further bonded to a trifluoromethanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 4-methoxyphenyl iodide with a suitable oxidizing agent in the presence of trifluoromethanesulfonic acid. One common method includes the use of silver trifluoromethanesulfonate as the oxidizing agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in the oxidation of alcohols, aldehydes, and other functional groups.

    Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is used in coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include alcohols and aldehydes, with the reaction typically carried out in the presence of a base such as sodium hydroxide.

    Substitution Reactions: Nucleophiles such as amines, thiols, and halides are commonly used, with reactions often performed in polar solvents like acetonitrile.

    Coupling Reactions: Catalysts such as palladium or copper are used, with reactions conducted under inert atmosphere conditions.

Major Products:

    Oxidation: The major products include ketones, carboxylic acids, and other oxidized derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds such as arylamines, arylthiols, and arylhalides.

    Coupling: The products are typically biaryl compounds or heteroaryl derivatives.

Scientific Research Applications

Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and natural products.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate involves the transfer of the aryl group from the iodine atom to the substrate. This process is facilitated by the electrophilic nature of the iodine center, which is activated by the electron-withdrawing trifluoromethanesulfonate group. The compound can form reactive intermediates such as iodonium ions, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

  • Bis(4-methylphenyl)iodonium trifluoromethanesulfonate
  • Bis(4-bromophenyl)iodonium trifluoromethanesulfonate
  • Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate

Comparison: Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate is unique due to the presence of methoxy groups, which can influence its reactivity and selectivity in chemical reactions. Compared to bis(4-methylphenyl)iodonium trifluoromethanesulfonate, the methoxy groups provide additional electron-donating effects, potentially enhancing the compound’s ability to participate in electrophilic aromatic substitution reactions. The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications.

Properties

Molecular Formula

C15H14F3IO5S

Molecular Weight

490.2 g/mol

IUPAC Name

bis(4-methoxyphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H14IO2.CHF3O3S/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

UVESIIOEMWGOPI-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.